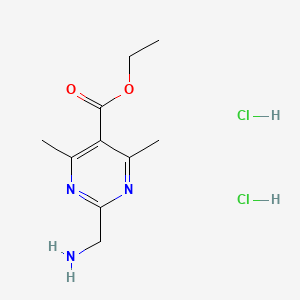
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate
- Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate
- Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate hydrochloride
Uniqueness
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the ethyl ester and amino groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-4-15-10(14)9-6(2)12-8(5-11)13-7(9)3;;/h4-5,11H2,1-3H3;2*1H |
InChI Key |
GUJDCRIOWPGWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)CN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















